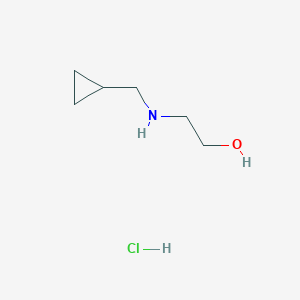

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyclopropylmethylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-4-3-7-5-6-1-2-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFNQDQMBZGIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride is a fine chemical building block with significant potential in medicinal chemistry and drug discovery. Its unique structural combination of a cyclopropylmethyl group and a hydroxyethylamine moiety offers a versatile scaffold for the synthesis of novel therapeutic agents. The cyclopropyl ring, a recurring motif in numerous approved drugs, is known to impart favorable pharmacokinetic and pharmacodynamic properties, including metabolic stability and enhanced potency. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, offering insights for its strategic use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 610309-67-6 | [1][2] |

| Molecular Formula | C6H14ClNO | [1][2] |

| Molecular Weight | 151.63 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerator |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The most logical approach involves the N-alkylation of ethanolamine with a cyclopropylmethyl halide.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (Free Base)

-

To a solution of ethanolamine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) as a base.

-

Stir the suspension at room temperature for 15 minutes.

-

Add cyclopropylmethyl bromide (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified N-(2-Hydroxyethyl)(cyclopropylmethyl)amine in a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 equivalents) dropwise with stirring.

-

A white precipitate of the hydrochloride salt should form.

-

Continue stirring for 30 minutes at 0°C.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Signals corresponding to the cyclopropyl protons (multiplets in the range of 0.1-1.0 ppm).

-

A multiplet for the methine proton of the cyclopropylmethyl group.

-

A doublet for the methylene protons adjacent to the cyclopropyl ring.

-

Triplets for the methylene protons of the hydroxyethyl group.

-

A broad singlet for the hydroxyl proton (exchangeable with D₂O).

-

A broad singlet for the amine proton (as the hydrochloride salt).

-

-

¹³C NMR:

-

Signals for the cyclopropyl carbons.

-

Signals for the methylene carbons of the cyclopropylmethyl and hydroxyethyl groups.

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A broad absorption band in the region of 2400-2800 cm⁻¹ characteristic of the N-H stretching of the ammonium salt.

-

C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹.

-

C-N and C-O stretching vibrations in the fingerprint region.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₆H₁₃NO) upon electron ionization.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its utility as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Role of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is a well-established pharmacophore in medicinal chemistry. Its incorporation into drug candidates can lead to:

-

Enhanced Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, which can improve the half-life of a drug.

-

Increased Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger interactions with the target receptor or enzyme.

-

Modulation of Physicochemical Properties: The lipophilicity of a molecule can be fine-tuned by the introduction of a cyclopropyl group, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Derivatives of cyclopropylamine are found in a wide range of pharmaceuticals, including antidepressants and antiviral agents.[3] For instance, the cyclopropylamine scaffold is a key component of monoamine oxidase inhibitors (MAOIs).

The Hydroxyethylamine Scaffold

The hydroxyethylamine group provides a handle for further chemical modifications. The hydroxyl group can be functionalized to introduce other groups, or it can participate in hydrogen bonding interactions with biological targets. This moiety is present in numerous biologically active compounds and can be a key determinant of a molecule's pharmacological activity.

Potential as a Precursor for Novel Ligands

Given its structure, this compound could serve as a precursor for the synthesis of ligands for various receptors and enzymes. For example, it could be used to synthesize analogs of known bioactive molecules where the introduction of the cyclopropylmethyl group could enhance efficacy or selectivity.

Caption: Potential utility workflow of the title compound in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a chemical intermediate with considerable potential for the development of new chemical entities in the pharmaceutical and agrochemical industries. While detailed studies on this specific molecule are limited in the public domain, its constituent structural features—the cyclopropylmethyl group and the hydroxyethylamine backbone—are well-recognized for their favorable contributions to the biological activity and pharmacokinetic properties of larger molecules. This guide provides a foundational understanding of its basic properties and outlines a rational synthetic approach, positioning it as a valuable tool for medicinal chemists and drug development professionals. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in developing next-generation therapeutics.

References

-

This compound. ChemBK. [Link]

-

Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. ResearchGate. [Link]

- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

- The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

-

Cyclopropanemethanamine. PubChem. [Link]

Sources

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride CAS number 610309-67-6

An In-depth Technical Guide to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS Number: 610309-67-6), tailored for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its chemical properties, a validated synthesis protocol, potential applications derived from its structural motifs, and essential safety and handling information.

Core Compound Profile and Physicochemical Properties

This compound, also known as 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride, is a secondary amine featuring both a cyclopropylmethyl group and a hydroxyethyl group.[1] This unique combination makes it a valuable building block in medicinal chemistry, offering a scaffold that can be further elaborated. The hydrochloride salt form enhances its stability and aqueous solubility, making it convenient for handling and use in various reaction conditions.

Its key physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 610309-67-6 | |

| Molecular Formula | C6H14ClNO | Derived from structure |

| Molecular Weight | 151.64 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Refrigerator | [1] |

| InChI Key | DMFNQDQMBZGIJY-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through the N-alkylation of cyclopropanemethanamine. This method is reliable and scalable, relying on fundamental principles of nucleophilic substitution.

Proposed Synthetic Pathway

The logical approach involves a two-step process:

-

N-Alkylation: Reaction of the primary amine, cyclopropanemethanamine, with a suitable two-carbon electrophile, such as 2-bromoethanol. The amine acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol and displacing the bromide leaving group.

-

Salt Formation: The resulting free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt, which facilitates purification and improves handling characteristics.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Step 1: Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (Free Base)

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanemethanamine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and acetonitrile (MeCN, 200 mL) as the solvent.

-

Causality: Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, and K₂CO₃ is a mild inorganic base sufficient to neutralize the HBr formed during the reaction, driving it to completion.

-

-

Reagent Addition: While stirring, add 2-bromoethanol (1.1 eq) dropwise to the mixture at room temperature.

-

Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting amine. Dropwise addition helps to control any potential exotherm.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude oil is the free base form of the product. This can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Step 2: Formation of this compound

-

Dissolution: Dissolve the crude oil from Step 1 in anhydrous diethyl ether (100 mL).

-

Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.

-

Causality: The basic amine is protonated by HCl to form the ammonium salt, which has low solubility in diethyl ether and precipitates out, allowing for easy isolation.

-

-

Precipitation and Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry in the ice bath for 30 minutes.

-

Purification: Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials or impurities.

-

Drying: Dry the product under vacuum at 40-50°C to yield this compound as a white solid.

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a highly valuable intermediate and building block. Its utility stems from the strategic combination of its structural features.

-

The N-Cyclopropylmethyl Moiety: This group is a well-established pharmacophore found in several approved drugs, particularly those targeting the central nervous system. It is known for its role in modulating receptor binding, especially in opioid antagonists like naloxone and naltrexone.[2] The rigid cyclopropyl ring can provide conformational constraint, which is often beneficial for optimizing ligand-receptor interactions.

-

The N-(2-Hydroxyethyl) Moiety: The primary alcohol provides a versatile chemical handle for further functionalization. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for subsequent nucleophilic substitution, allowing for the facile introduction of diverse functionalities or for linking to other molecular scaffolds.

Caption: Logical relationships of the compound's structural features.

This compound is therefore an ideal starting material for creating libraries of novel compounds for screening in drug discovery programs, particularly in areas like neurology, psychiatry, and pain management.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from available safety data.

| Hazard Information | GHS Codes and Statements |

| Signal Word | Warning |

| Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P313: Get medical advice/attention. |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.

Storage and Stability

Store the compound in a tightly sealed container in a refrigerator (2-8°C) as recommended.[1] It is a stable solid under these conditions.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the valuable pharmacophoric and functional groups it contains, makes it an attractive building block for the development of novel therapeutics. Adherence to established safety protocols is crucial when handling this compound to mitigate potential hazards. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile molecule into their research and development workflows.

References

-

(Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. PrepChem.com. [Link]

- CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.

-

Carvedilol phosphate | CAS#:610309-89-2. Chemsrc. [Link]

- EP1109765B1 - Process for the production of cyclopropylmethyl halides.

-

N-Methyl-cyclopropanamine HCl. ChemBK. [Link]

Sources

An In-depth Technical Guide to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride, a versatile amine of interest in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway and purification protocol, outline methods for its analytical characterization, and discuss its applications as a key building block in pharmaceutical research. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound.

Introduction

This compound is a secondary amine featuring both a hydroxyethyl group and a cyclopropylmethyl moiety. The cyclopropyl group, a highly strained three-membered ring, imparts unique conformational rigidity and electronic properties, making it a desirable structural motif in medicinal chemistry.[1] Molecules incorporating this group often exhibit enhanced metabolic stability and binding affinity to biological targets.[1][2] This guide serves as a technical primer, consolidating critical information on the synthesis, characterization, and utility of its hydrochloride salt, which offers improved handling and solubility characteristics over the freebase.

Physicochemical Properties and Identification

Accurate identification of a chemical entity is the foundation of all subsequent research. This compound is a solid at room temperature and should be stored in a refrigerator to ensure long-term stability.[3] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym(s) | 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride | [3] |

| CAS Number | 610309-67-6 | [3] |

| Molecular Formula | C₆H₁₄ClNO | [3] |

| Molecular Weight | 151.64 g/mol | [3] |

| Physical Form | Solid | [3] |

| InChI Key | DMFNQDQMBZGIJY-UHFFFAOYSA-N | [3] |

| Storage | Refrigerator | [3] |

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through several routes. A common and reliable method is the reductive amination of cyclopropanecarboxaldehyde with 2-aminoethanol, followed by salt formation. This approach is favored for its high efficiency and the ready availability of starting materials.

Causality of Experimental Choices

-

Reductive Amination: This is a cornerstone of amine synthesis. It begins with the formation of an imine (or Schiff base) intermediate from the reaction of a primary amine (2-aminoethanol) with an aldehyde (cyclopropanecarboxaldehyde). This intermediate is not isolated but is reduced in situ to the desired secondary amine.

-

Reducing Agent - Sodium Borohydride (NaBH₄): Sodium borohydride is selected as the reducing agent due to its mild nature and high selectivity for imines over other functional groups like esters or carboxylic acids. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄) and does not require strictly anhydrous conditions.

-

Solvent - Methanol (MeOH): Methanol is an excellent solvent for both the reactants and the borohydride reagent. Its protic nature can also facilitate the reaction mechanism.

-

Acidification - HCl in Dioxane/Ether: The final step involves converting the synthesized freebase amine into its hydrochloride salt. Using a solution of HCl gas in an organic solvent like dioxane or ethyl ether allows for the clean precipitation of the salt, leaving most impurities behind in the solution. This process simultaneously purifies the product and converts it into a more stable, crystalline, and easily handleable form.

Step-by-Step Synthesis Protocol

-

Imine Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol (5 mL/mmol) at 0°C, add 2-aminoethanol (1.05 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture back to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once complete, carefully quench the reaction by the slow addition of water.

-

Workup & Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

-

Purification of Freebase: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine freebase.

-

Salt Formation: Dissolve the crude amine in a minimal amount of cold ethyl acetate. Slowly add a 1.2 M solution of HCl in diethyl ether or dioxane (1.1 eq) with vigorous stirring.

-

Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via reductive amination.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

Analytical Techniques & Expected Data

| Technique | Purpose | Expected Key Data |

| ¹H NMR | Confirms the proton framework and connectivity. | Signals corresponding to the cyclopropyl protons (multiplets, ~0.1-0.9 ppm), methylene protons adjacent to nitrogen and oxygen, and the hydroxyl proton. |

| ¹³C NMR | Confirms the carbon skeleton. | Resonances for the unique carbons of the cyclopropyl ring, the ethyl group, and the methylene attached to the ring. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak (M+H)⁺ corresponding to the freebase (m/z = 116.11). |

| Infrared (IR) Spectroscopy | Identifies key functional groups. | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (as ammonium salt, ~2700-3000 cm⁻¹), and C-H stretches. |

| Melting Point | Assesses purity. | A sharp, defined melting range is indicative of a pure compound. |

Analytical Workflow Diagram```dot

Applications in Research and Drug Development

The cyclopropylmethylamine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. I[1][2]ts incorporation is a common strategy to modulate the pharmacological profile of a lead compound.

Role as a Pharmaceutical Intermediate

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine is primarily used as a key building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The secondary amine and primary alcohol functionalities serve as versatile handles for further chemical modification. For instance, the amine can be acylated, alkylated, or used in coupling reactions, while the hydroxyl group can be esterified, etherified, or oxidized.

The cyclopropylmethyl group is particularly significant in the development of opioid receptor modulators. The substitution of an N-methyl group on a morphinan scaffold with an N-cyclopropylmethyl group is a classic chemical modification that can convert an opioid agonist (like morphine) into an antagonist (like naltrexone). T[2]his dramatic shift in pharmacology highlights the profound impact the cyclopropylmethyl moiety can have on ligand-receptor interactions.

Potential Mechanism of Action Influence

While this compound is an intermediate, the structural motifs it contains are known to influence biological activity. The cyclopropyl ring, due to its unique electronic character (high p-character in C-C bonds), can engage in favorable interactions with protein targets. Its conformational rigidity can also reduce the entropic penalty of binding, potentially leading to higher affinity. The hydroxyethyl sidechain provides a hydrogen bond donor and acceptor, which can be critical for anchoring a molecule within a receptor's binding pocket.

Sources

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride molecular weight

An In-Depth Technical Guide to N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate of interest to researchers and professionals in drug development and organic synthesis. This document delves into its core physicochemical properties, analytical methodologies, and the scientific principles guiding its application and handling.

Chemical Identity and Core Physicochemical Properties

This compound is a secondary amine salt. The presence of a cyclopropylmethyl group, a common motif in medicinal chemistry, and a hydroxyethyl group, which can modulate solubility and provide a point for further functionalization, makes it a valuable building block.[1][2]

Molecular Structure and Identification

The definitive identity of the compound is established by its molecular structure and associated identifiers.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of the protonated amine and chloride counter-ion.

Physicochemical Data Summary

Quantitative data are crucial for experimental design, from reaction setup to formulation. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Weight | 151.64 g/mol | [3] |

| CAS Number | 610309-67-6 | [3] |

| Molecular Formula | C₆H₁₄ClNO | Inferred from InChI |

| Synonym | 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride | [3] |

| InChI Key | DMFNQDQMBZGIJY-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | |

| Purity | ≥95% (typical) | [3] |

| Storage Temperature | Refrigerator | [3] |

Synthesis and Mechanistic Considerations

The logical precursors would be cyclopropanecarboxaldehyde and 2-aminoethanol (ethanolamine) .

Proposed Synthetic Workflow: Reductive Amination

The reaction proceeds in two main stages:

-

Imine Formation: The aldehyde and amine reversibly form a carbinolamine intermediate, which then dehydrates to form an imine (or Schiff base). This step is often catalyzed by mild acid to facilitate dehydration.

-

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4] Sodium cyanoborohydride is particularly effective as it is stable in mildly acidic conditions optimal for imine formation but is selective for the protonated iminium ion over the aldehyde, minimizing side reactions.

Diagram 2: Proposed Reductive Amination Workflow

Caption: A logical workflow for the synthesis via reductive amination.

Experimental Protocol (Exemplary)

This protocol is a representative example based on standard reductive amination procedures.[4]

-

Vessel Setup: To a round-bottom flask equipped with a magnetic stirrer, add cyclopropanecarboxaldehyde (1.0 eq) and 2-aminoethanol (1.05 eq) in methanol (10 volumes).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by techniques like TLC or GC-MS if desired.

-

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours until the reaction is complete.

-

Quenching & Work-up: Carefully quench the reaction by adding 1M aqueous HCl to decompose excess reducing agent. Basify the mixture with aqueous NaOH and extract the free base product with a suitable organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude free base can be purified by silica gel column chromatography.

-

Salt Formation: Dissolve the purified free base in a solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (e.g., as a 2M solution in diethyl ether) dropwise with stirring.

-

Isolation: Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a chemical is paramount. A multi-technique approach is required for comprehensive characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for a polar compound like this amine hydrochloride.

-

Causality of Method Choices:

-

Column: A C18 column is chosen for its versatility in retaining moderately polar compounds.

-

Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (like formic acid or TFA) is used. The acid serves two purposes: it protonates the amine to ensure a single ionic state for consistent retention and sharp peaks, and it protonates residual silanols on the silica support, reducing peak tailing.

-

Detector: A UV detector is often used, though this compound lacks a strong chromophore, so detection might be at low wavelengths (~210 nm). For higher sensitivity and confirmation of mass, a Mass Spectrometry (MS) detector is superior.

-

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the cyclopropyl protons (a complex multiplet at high field, ~0-1 ppm), the methylene groups adjacent to the nitrogen and oxygen, and the hydroxyl proton.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show the molecular ion for the free base [M+H]⁺, confirming the molecular weight.

Protocol: Purity Determination by RP-HPLC

-

System: An HPLC system with a UV or MS detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in the initial mobile phase composition (95:5 A:B).

-

Analysis: The purity is calculated based on the area percent of the main peak relative to all other peaks detected.

Safety, Handling, and Storage

Proper handling is critical for both user safety and maintaining the integrity of the compound.

-

Hazard Profile: The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8 °C).[3] The hydrochloride salt form is generally more stable and less volatile than the corresponding free base.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5] Strong bases will deprotonate the hydrochloride salt to generate the free base.

References

-

PubChem. (Cyclopropylmethyl)(methyl)amine hydrochloride. National Center for Biotechnology Information. [Link]

-

Airgas. Cyclopropane Safety Data Sheet. [Link]

-

PrepChem. Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. [Link]

- Google Patents.

-

PubChem. 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

NIH National Center for Biotechnology Information. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. [Link]

- Google Patents. Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

- Google Patents. Process for the production of cyclopropylmethyl halides.

-

ResearchGate. A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. [Link]

Sources

- 1. Buy N-(cyclopropylmethyl)cyclopropanamine | 215522-80-8 [smolecule.com]

- 2. longdom.org [longdom.org]

- 3. This compound | 610309-67-6 [sigmaaldrich.com]

- 4. 1-cyclopropyl-2-methylpropan-1-amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Abstract

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine, and its hydrochloride salt, is a valuable secondary amine building block in organic synthesis, particularly relevant in the development of pharmaceutical intermediates. The presence of both a hydrophilic hydroxyethyl group and a lipophilic, conformationally constrained cyclopropylmethyl group makes it a versatile scaffold. This guide provides a comprehensive overview of the principal synthetic pathways for its preparation, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. The content is tailored for researchers, chemists, and process development professionals seeking a robust and scalable synthesis.

Introduction and Retrosynthetic Analysis

This compound (I) is a secondary amine salt characterized by the CAS Number 610309-67-6 and a molecular weight of 151.64 g/mol [1]. A logical disconnection of the target molecule reveals two primary retrosynthetic pathways originating from simple, commercially available precursors.

Diagram 1: Retrosynthetic Analysis A DOT script visualizing the disconnection approaches for the target molecule.

Caption: Retrosynthetic pathways for N-(2-Hydroxyethyl)(cyclopropylmethyl)amine.

The two most viable strategies are:

-

Reductive Amination: Formation of the key C-N bond by reacting cyclopropanecarboxaldehyde with 2-aminoethanol to form an imine intermediate, which is subsequently reduced.[2][3]

-

Direct N-Alkylation: Formation of the C-N bond via nucleophilic substitution, reacting 2-aminoethanol with an activated cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide.[4]

This guide will explore both pathways in detail.

Pathway I: Synthesis via Reductive Amination

Reductive amination is a highly efficient and widely used method for forming amine bonds, often conducted as a one-pot reaction.[2][5] The process involves the initial condensation of an aldehyde (cyclopropanecarboxaldehyde) with a primary amine (2-aminoethanol) to form a hemiaminal, which then dehydrates to an imine intermediate. This imine is then reduced in situ to the target secondary amine.[2]

Diagram 2: Reductive Amination Pathway A DOT script visualizing the reaction mechanism.

Caption: Overall workflow for the reductive amination synthesis.

Rationale for Reagent Selection

The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the protonated imine (iminium ion) intermediate over the starting aldehyde.

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mildly acidic (e.g., AcOH), DCM or DCE, Room Temp. | High selectivity for imines/iminiums; non-toxic byproducts; mild.[5] | Higher cost; moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 3-6), Methanol, Room Temp. | Excellent selectivity; stable in protic solvents at neutral pH.[2][3] | Highly toxic HCN gas evolved at low pH; requires careful pH control. |

| Catalytic Hydrogenation (H₂, Pd/C) | H₂ (1-50 atm), Methanol or Ethanol, Room Temp. | High atom economy; clean reaction; scalable. | Requires specialized pressure equipment; potential for over-reduction of other functional groups. |

For laboratory-scale synthesis, Sodium Triacetoxyborohydride is often the preferred choice due to its high selectivity and operational simplicity.

Detailed Experimental Protocol (using NaBH(OAc)₃)

Objective: To synthesize N-(2-Hydroxyethyl)(cyclopropylmethyl)amine and convert it to its hydrochloride salt.

Materials:

-

Cyclopropanecarboxaldehyde

-

2-Aminoethanol (Ethanolamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether or ethyl acetate)

Procedure:

-

Imine Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous DCM, add 2-aminoethanol (1.05 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The equilibrium can be shifted by the removal of water, though in many one-pot procedures this is not necessary.[2]

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation of Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(2-Hydroxyethyl)(cyclopropylmethyl)amine as an oil. The product can be purified by vacuum distillation if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent, such as ethyl acetate or diethyl ether. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether, 1.1 eq) dropwise with stirring. A white precipitate of the hydrochloride salt will form.

-

Final Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.[6]

Pathway II: Synthesis via N-Alkylation

This classical approach involves the direct alkylation of 2-aminoethanol with a cyclopropylmethyl halide, typically cyclopropylmethyl bromide.[4][7] The primary challenge in this pathway is controlling the selectivity of the reaction, as the desired secondary amine product can be further alkylated to form a tertiary amine.

Diagram 3: N-Alkylation Pathway A DOT script visualizing the N-Alkylation reaction.

Caption: N-Alkylation of 2-aminoethanol with cyclopropylmethyl bromide.

Rationale and Control of Selectivity

The nucleophilic nitrogen of 2-aminoethanol attacks the electrophilic carbon of cyclopropylmethyl bromide in an SN2 reaction. To favor the formation of the desired mono-alkylated product over the di-alkylated byproduct, the reaction is typically run using a large excess of the starting amine (2-aminoethanol). This ensures that the cyclopropylmethyl bromide is more likely to encounter a molecule of the primary amine starting material than the secondary amine product.

The preparation of the starting material, cyclopropylmethyl bromide, is typically achieved by treating cyclopropanemethanol with a brominating agent.[8][9]

Detailed Experimental Protocol

Objective: To synthesize N-(2-Hydroxyethyl)(cyclopropylmethyl)amine via N-alkylation.

Materials:

-

2-Aminoethanol (Ethanolamine)

-

Cyclopropylmethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous (optional base)

-

Ethanol or Acetonitrile

-

Aqueous sodium hydroxide (e.g., 10 N NaOH)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a large excess of 2-aminoethanol (5-10 eq) in ethanol.

-

Alkylation: Add cyclopropylmethyl bromide (1.0 eq) dropwise to the stirred solution. If desired, a mild inorganic base like K₂CO₃ (2.0 eq) can be added to scavenge the HBr formed during the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC or GC-MS for the disappearance of cyclopropylmethyl bromide.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess 2-aminoethanol.

-

Extraction: Dissolve the residue in water and make the solution strongly basic by adding 10 N NaOH solution. Extract the aqueous layer with diethyl ether (3x).[7]

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude free base. Purify by vacuum distillation.

-

Salt Formation: Convert the purified free base to the hydrochloride salt as described in Section 2.2, Step 7.

Comparative Analysis and Conclusion

| Feature | Pathway I: Reductive Amination | Pathway II: N-Alkylation |

| Atom Economy | High, especially with catalytic hydrogenation. | Lower, due to the use of excess amine and formation of a salt byproduct. |

| Selectivity | Generally very high; minimal risk of over-alkylation. | Moderate; requires careful control of stoichiometry (large excess of amine) to avoid tertiary amine formation. |

| Reaction Conditions | Mild (often room temperature). | Requires heating/reflux. |

| Reagent Handling | NaBH(OAc)₃ is moisture sensitive; NaBH₃CN is toxic. | Cyclopropylmethyl bromide is a lachrymator and alkylating agent. |

| Scalability | Highly scalable and often preferred for industrial processes. | Scalable, but managing the large excess of amine can be challenging. |

Both reductive amination and N-alkylation are viable pathways for the synthesis of this compound. The reductive amination route is generally superior in terms of selectivity, reaction mildness, and control, making it the preferred method for producing high-purity material, especially on a larger scale. The N-alkylation route, while conceptually simpler, is hampered by selectivity issues that necessitate using a large excess of one reagent, complicating purification and reducing overall process efficiency. The choice of synthesis will ultimately depend on the specific laboratory capabilities, cost of starting materials, and the required purity of the final product.

References

-

Wikipedia. Reductive amination. Available at: [Link]

-

PrepChem. Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. Available at: [Link]

- Google Patents. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.

- Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

Klyuev, M. V., & Shvarts, E. Y. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2634-2639. Available at: [Link]

-

Ducrot, L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 757941. Available at: [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. Available at: [Link]

-

White Rose Research Online. Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Available at: [Link]

-

PrepChem. Synthesis of N-(2-hydroxyethyl)cyclohexylamine. Available at: [Link]

- Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.

- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.

-

Marsden, S. P., et al. (2019). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 58(42), 15100-15104. Available at: [Link]

- Google Patents. EP1200379B1 - Process for the production of cyclopropylmethyl halides.

- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

- Google Patents. US6118032A - Process for the production of cyclopropylmethyl halides.

Sources

- 1. This compound | 610309-67-6 [sigmaaldrich.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. prepchem.com [prepchem.com]

- 5. chem.msu.ru [chem.msu.ru]

- 6. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. EP1200379B1 - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]

- 9. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-((Cyclopropylmethyl)amino)ethan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride (IUPAC name), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and the broader context of its utility, grounded in established scientific principles.

Core Chemical Identity

-

IUPAC Name: 2-((Cyclopropylmethyl)amino)ethan-1-ol hydrochloride[1]

-

Synonyms: N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride[1]

-

CAS Number: 610309-67-6[1]

-

Molecular Formula: C₆H₁₄ClNO

-

Molecular Weight: 151.64 g/mol [1]

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Refrigerator | [1] |

| InChI Key | DMFNQDQMBZGIJY-UHFFFAOYSA-N | [1] |

Strategic Importance in Medicinal Chemistry: The Cyclopropylmethylamine Motif

The cyclopropylmethylamine moiety is a privileged scaffold in modern drug discovery. Its incorporation into molecules can offer several advantages:

-

Metabolic Stability: The cyclopropyl group is often introduced to block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Enhanced Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, leading to increased potency and selectivity.

-

Improved Physicochemical Properties: The presence of a cyclopropyl group can favorably modulate properties such as lipophilicity and solubility, which are critical for a compound's pharmacokinetic profile.

-

Therapeutic Applications: Cyclopropylamine derivatives have been investigated for a range of therapeutic applications, including as antidepressants and anorexics, due to their ability to modulate the central nervous system.[2][3] They are also key building blocks in the synthesis of various pharmaceuticals.[3]

Synthesis of 2-((Cyclopropylmethyl)amino)ethan-1-ol Hydrochloride

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot reaction involves the formation of an intermediate imine from the reaction of an aldehyde (cyclopropanecarboxaldehyde) and a primary amine (ethanolamine), followed by the in-situ reduction of the imine to the desired secondary amine.

Sources

N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Abstract

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Featuring a unique combination of a strained cyclopropyl ring, a secondary amine, and a primary alcohol, this molecule serves as a versatile building block for the synthesis of complex therapeutic agents. The presence of the cyclopropyl moiety is particularly noteworthy, as this structural motif is known to impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced receptor binding affinity, to drug candidates.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside theoretical spectroscopic analysis, safety protocols, and exemplary experimental procedures to support its application in a research setting.

Chemical Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and nomenclature. This compound is systematically named and cataloged to ensure unambiguous identification in research and commercial contexts.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-[(Cyclopropylmethyl)amino]ethan-1-ol hydrochloride | N/A |

| Synonym(s) | 2-((cyclopropylmethyl)amino)ethan-1-ol hydrochloride | [3] |

| CAS Number | 610309-67-6 | [3] |

| Molecular Formula | C₆H₁₄ClNO | Derived from structure |

| Molecular Weight | 151.64 g/mol | [3] |

| InChI Key | DMFNQDQMBZGIJY-UHFFFAOYSA-N | [3] |

| Physical Form | Solid |[3] |

The molecule's structure combines a hydrophilic hydroxyethyl group with a lipophilic cyclopropylmethyl group, creating a molecule with amphipathic characteristics that can be exploited in synthetic design.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for specific applications. As a hydrochloride salt, its properties are characteristic of an ionic compound.

Table 2: Physicochemical Data

| Property | Value / Observation | Rationale / Source |

|---|---|---|

| Physical Form | Solid | [3] |

| Purity | ≥95% (Typical commercial grade) | [3] |

| Melting Point | Data not available in surveyed literature. | As a salt, it is expected to have a relatively high melting point and may decompose upon heating. |

| Boiling Point | Not applicable. | The compound is expected to decompose at high temperatures before boiling. |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Amine hydrochlorides are generally water-soluble.[4] |

| Storage | Refrigerator (2-8°C) | [3] |

| Shipping Temp. | Room Temperature |[3] |

Spectroscopic Characterization (Theoretical)

While specific spectral data for this compound is not publicly available, its structure allows for the prediction of key spectroscopic features. This theoretical analysis is crucial for researchers to confirm the identity and purity of the substance in a laboratory setting.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include:

-

Cyclopropyl protons: A series of complex multiplets in the upfield region (~0.2-1.0 ppm).

-

Methylene protons (CH₂-N): Two distinct signals, likely multiplets in the ~2.5-3.5 ppm range, coupled to the cyclopropyl methine and the other methylene group.

-

Hydroxyethyl protons (N-CH₂-CH₂-OH): Two triplets in the ~2.8-4.0 ppm range.

-

Hydroxyl and Amine protons (OH, NH): Broad singlets that are D₂O exchangeable. Their chemical shifts would be highly dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy: The spectrum should display six distinct carbon signals corresponding to the six unique carbon atoms in the molecule's backbone. The cyclopropyl carbons would appear upfield, while the carbons adjacent to the nitrogen and oxygen atoms would be further downfield.

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the principal functional groups:

-

O-H stretch: A broad band around 3300-3400 cm⁻¹.

-

N-H stretch (secondary amine salt): A broad band in the 2400-2800 cm⁻¹ region.

-

C-H stretch (aliphatic and cyclopropyl): Sharp peaks between 2850-3050 cm⁻¹.

-

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the analysis would show the molecular ion for the free base (C₆H₁₃NO) at an m/z of [M+H]⁺ = 116.11. High-resolution mass spectrometry would be used to confirm the elemental composition.

Reactivity and Chemical Applications

The synthetic utility of this compound stems from its three reactive centers: the secondary amine, the primary alcohol, and the cyclopropane ring.

-

Secondary Amine: As a nucleophile, the amine can undergo a variety of transformations, including N-alkylation, N-acylation, reductive amination, and sulfonylation. These reactions are fundamental for incorporating the cyclopropylmethylamine scaffold into larger, more complex molecules. The cyclopropylamine moiety is a key pharmacophore in several classes of drugs, including monoamine oxidase inhibitors (MAOIs) and serotonin (5-HT) receptor agonists.[5][6]

-

Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group (e.g., tosylate) to facilitate nucleophilic substitution. This bifunctionality allows for orthogonal chemical strategies where the amine and alcohol can be modified independently.

-

Cyclopropane Ring: While generally stable, the strained cyclopropane ring can undergo ring-opening reactions under specific metabolic or harsh chemical conditions.[2] In drug design, this ring imparts conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[1] Its resistance to common metabolic pathways often improves the in-vivo half-life of drug candidates.[2]

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. Based on available data, this compound is classified with the following hazards.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Description | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| STOT, Single Exposure | H335 | May cause respiratory irritation |[3] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) as recommended.[3]

Exemplary Experimental Protocol: N-Acylation

To illustrate the compound's utility, this section provides a validated, step-by-step protocol for a standard N-acylation reaction. This procedure is fundamental for creating amide derivatives, a common linkage in pharmaceutical compounds.

Objective: To synthesize N-acetyl-N-(2-hydroxyethyl)(cyclopropylmethyl)amine.

Methodology Rationale:

-

Reactant: this compound is first converted to its free base form in situ using a non-nucleophilic organic base like triethylamine (TEA). This is necessary because the hydrochloride salt is not nucleophilic.

-

Acylating Agent: Acetic anhydride is chosen as an effective and readily available acetylating agent.

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic and dissolves the reactants well.

-

Workup: A standard aqueous workup is used to remove the triethylamine hydrochloride salt and any excess reagents.

Step-by-Step Protocol:

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolution: Suspend the starting material in anhydrous dichloromethane (DCM).

-

Basification: Add triethylamine (TEA) (2.2 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free amine.

-

Acylation: Cool the mixture to 0°C using an ice bath. Add acetic anhydride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via flash column chromatography to obtain the pure N-acetylated product.

Conclusion

This compound is a valuable chemical intermediate characterized by its unique structural features. Its properties as a solid, water-soluble amine salt make it convenient to handle and store. The presence of reactive amine and alcohol functionalities, combined with the beneficial properties imparted by the cyclopropyl ring, establishes it as a versatile building block for the synthesis of novel compounds, particularly within the field of drug discovery. A thorough understanding of its chemical behavior, reactivity, and safety profile is essential for its effective and safe utilization in research and development.

References

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central. [Link]

-

(Cyclopropylmethyl)(methyl)amine hydrochloride. PubChem. [Link]

-

This compound | 610309-67-6. Sigma-Aldrich (Chinese site). [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. JMedChem. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Synthesis of N-hydroxyethyl-2-cyclopropyl-4-(p-chlorophenyl)-5-methylpyrrolidine hydrochloride. PrepChem.com. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. This compound | 610309-67-6 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility Profiling of N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these properties, aqueous solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical success. Poor solubility can lead to erratic absorption, diminished efficacy, and complex formulation challenges, thereby increasing both the time and cost of development. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of a promising yet under-characterized molecule: N-(2-Hydroxyethyl)(cyclopropylmethyl)amine Hydrochloride.

This document deviates from a rigid, templated approach. Instead, it offers a narrative built on scientific first principles and practical, field-tested methodologies. As your guide, I will not only present protocols but also elucidate the causality behind experimental choices, ensuring that the described methods are not merely steps to be followed but a self-validating system for generating robust and reliable solubility data. Every claim and procedural standard herein is grounded in authoritative scientific literature and best practices.

Introduction to this compound

This compound is a secondary amine salt with the chemical structure presented in Figure 1. Its structural motifs, including a cyclopropylmethyl group and a hydroxyethyl chain, suggest a molecule of interest in medicinal chemistry, potentially as a building block or a pharmacologically active agent itself.

Chemical Structure:

Figure 1: Chemical structure of this compound.

The hydrochloride salt form is a strategic choice in drug development. Amines are basic and often have limited aqueous solubility in their free base form.[1][2] By reacting the amine with hydrochloric acid, a water-soluble salt is formed.[1][3][4] This ionic character generally enhances dissolution in aqueous media, a desirable trait for many pharmaceutical applications.[3][5]

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that publicly available experimental solubility data is scarce, underscoring the need for the robust experimental determination outlined in this guide.

| Property | Value | Source |

| CAS Number | 610309-67-6 | [6] |

| Molecular Formula | C6H14ClNO | |

| Molecular Weight | 151.64 g/mol | |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage | Refrigerator |

Theoretical Underpinnings of Solubility

The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent.[7] For an ionizable molecule like an amine hydrochloride, pH is a critical determinant of solubility. The equilibrium between the charged (protonated) and neutral (free base) forms of the amine dictates its overall solubility. The Henderson-Hasselbalch equation provides a theoretical framework for understanding this pH-dependent behavior.

It is crucial to distinguish between two key types of solubility measurements in the context of drug discovery: kinetic and thermodynamic solubility.[7][8][9]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often high-throughput, conditions.[7][8][10][11] It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation period.[8][9][10][11] While not a true equilibrium value, kinetic solubility is invaluable for the rapid screening of large numbers of compounds in early-stage discovery.[7][8]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation, where the dissolved and undissolved solid are in equilibrium.[7][9][12][13] This is determined by equilibrating an excess of the solid compound in a buffer over a longer period (typically 24 hours or more) and then measuring the concentration of the dissolved material.[8][9][12] Thermodynamic solubility is a critical parameter for lead optimization and formulation development.[8][12][13]

Experimental Determination of Solubility

This section provides detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound.

General Considerations and Best Practices

-

Compound Purity: Ensure the purity of the this compound sample is known, as impurities can affect solubility measurements.

-

Buffer Preparation: Use high-purity water and analytical grade reagents for all buffer preparations. The pH of the buffers should be verified with a calibrated pH meter before use.

-

Temperature Control: Maintain a constant and recorded temperature throughout the experiments, as solubility is temperature-dependent.

-

Instrumentation: All analytical instrumentation, such as UV-Vis spectrophotometers or HPLC systems, must be properly calibrated and validated.

Kinetic Solubility Assay Protocol

This protocol is adapted from standard high-throughput screening methodologies.[8][10][11]

Objective: To rapidly assess the apparent solubility of this compound in various aqueous buffers.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Other buffers of interest (e.g., pH 5.0, pH 9.0)

-

96-well microtiter plates (polypropylene for compound storage, UV-transparent for analysis)

-

Plate shaker

-

Centrifuge with a plate rotor or filtration plates

-

UV-Vis microplate reader

Experimental Workflow:

Figure 2: Workflow for the Kinetic Solubility Assay.

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well polypropylene plate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (e.g., a 1:100 dilution to get 100 µM with 1% DMSO). Prepare serial dilutions if a range of concentrations is being tested.

-

Incubation: Seal the plate and incubate on a plate shaker for 2 hours at a controlled temperature (e.g., 25°C).[8]

-

Separation of Undissolved Compound:

-

Centrifugation Method: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet any precipitate.

-

Filtration Method: Use a 96-well filtration plate to separate the solution from any solid particles.[8]

-

-

Quantification:

-

Carefully transfer the supernatant (from the centrifugation method) or the filtrate to a UV-transparent 96-well plate.

-

Measure the UV absorbance at the wavelength of maximum absorbance (λmax) for this compound. If the λmax is unknown, it must be determined first by scanning a dilute solution of the compound.

-

Prepare a standard curve of the compound in the same buffer/DMSO mixture to determine the concentration of the dissolved compound in the experimental wells.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed or as the measured concentration in the supernatant/filtrate.

Thermodynamic (Equilibrium) Solubility Assay Protocol

This protocol is based on the well-established shake-flask method.[8][12][13][14]

Objective: To determine the true equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Aqueous buffers (e.g., pH 7.4 PBS)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker in a temperature-controlled incubator

-

Syringe filters (e.g., 0.45 µm PVDF)

-

HPLC system with a UV detector or a mass spectrometer (LC-MS)

Experimental Workflow:

Figure 3: Workflow for the Thermodynamic Solubility Assay.

Step-by-Step Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Buffer Addition: Add a known volume of the desired aqueous buffer to the vial.

-

Equilibration: Seal the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.[8][12]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Visually confirm that undissolved solid is still present.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all undissolved particles. It is crucial to discard the initial portion of the filtrate to avoid any adsorption to the filter membrane.

-

Quantification:

-

Prepare a standard curve of this compound in the same buffer.

-

Analyze the filtered saturated solution by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[8][9] An HPLC method will need to be developed that provides good peak shape and resolution for the compound.

-

-

Data Analysis: The thermodynamic solubility is the concentration of the compound measured in the saturated solution, typically reported in µg/mL or µM.

Data Interpretation and Presentation

The solubility data for this compound should be presented in a clear and concise tabular format, as shown in Table 2.

Table 2: Hypothetical Solubility Data for this compound

| Solubility Type | Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (7.4) | 25 | Experimental Value | Calculated Value |

| Kinetic | Acetate (5.0) | 25 | Experimental Value | Calculated Value |

| Thermodynamic | PBS (7.4) | 25 | Experimental Value | Calculated Value |

| Thermodynamic | PBS (7.4) | 37 | Experimental Value | Calculated Value |

The inclusion of data at different pH values is crucial for ionizable compounds. For a secondary amine hydrochloride, solubility is expected to be higher at lower pH values where the protonated, more polar form predominates.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the experimental determination of the aqueous solubility of this compound. By following the detailed protocols for both kinetic and thermodynamic solubility, researchers can generate the critical data needed to advance the development of this compound. The principles and methodologies outlined here are not only applicable to the topic compound but also serve as a robust foundation for the solubility assessment of other novel chemical entities.

Further studies could investigate the solubility of this compound in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), to better predict its in vivo behavior. Additionally, the impact of co-solvents and other formulation excipients on solubility could be explored to guide pre-formulation activities. The generation of this fundamental data is an indispensable step in the journey of transforming a promising molecule into a potential therapeutic.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781–1787. (Note: While not directly cited, this is a foundational paper in the field and provides context for the protocols.)

-